4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-
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Overview
Description
2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinyl ethyl chain, and a quinolin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and a suitable nucleophile.
Attachment of the Pyrrolidinyl Ethyl Chain: The pyrrolidinyl ethyl chain can be attached through a reductive amination reaction, where the quinoline derivative is reacted with 2-(pyrrolidin-1-yl)ethanamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the quinoline ring or the nitro group (if present).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The fluorophenyl group can enhance binding affinity to specific targets, while the pyrrolidinyl ethyl chain can improve the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine: Similar structure with a chlorine atom instead of fluorine.
2-(4-bromophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine: Similar structure with a bromine atom instead of fluorine.
2-(4-methylphenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can enhance the compound’s binding affinity and specificity for certain molecular targets, making it distinct from its analogs with different substituents.
Biological Activity
4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]- is a synthetic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by a quinoline core with a fluorophenyl substituent and a pyrrolidinyl ethyl chain, contributing to its pharmacological properties. The molecular formula is C₁₄H₁₈FN₃, and it has a molar mass of approximately 335.4 g/mol.
The biological activity of 4-quinolinamine derivatives often involves interactions with various molecular targets, including enzymes and receptors. The quinoline core can intercalate with DNA, potentially affecting transcription and replication processes. The fluorophenyl group may enhance binding affinity to specific targets, while the pyrrolidinyl ethyl chain can improve pharmacokinetic properties.
Biological Activities
Research indicates that 4-quinolinamine derivatives exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated the antiproliferative effects of quinoline derivatives against various cancer cell lines. For instance, compounds similar to 4-quinolinamine have shown significant activity against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines, with IC₅₀ values as low as 0.32 μM .
- Antimicrobial Properties : Quinoline derivatives are also noted for their antimicrobial activities against various pathogens. Their mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV, crucial enzymes for bacterial replication.
- CNS Activity : Compounds featuring pyrrolidinyl groups have been investigated for their potential in treating central nervous system disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Case Studies
- Anticancer Studies : A series of 4-quinolinamine derivatives were synthesized and evaluated for their antiproliferative activity. One notable compound exhibited an IC₅₀ value of 0.03 μM against H460 cells, indicating potent anticancer properties . The study also highlighted structure-activity relationships (SAR), suggesting that modifications to the quinoline core significantly impact biological efficacy.
- ADMET Profiling : In silico studies have predicted favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for certain derivatives of 4-quinolinamine. These studies indicated good drug-likeness and bioavailability while revealing potential risks for drug-drug interactions .
Table 1: Antiproliferative Activity of Selected Quinoline Derivatives
Compound ID | Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|---|
Compound 22 | COLO205 | 0.32 | Tubulin binding; apoptosis induction |
Compound HPK | H460 | 0.89 | Microtubule polymerization inhibition |
Compound 8e | Various | 0.03 - 1.24 | Selective inhibition; apoptosis induction |
Table 2: ADMET Profile Summary
Property | Value |
---|---|
Oral Bioavailability | High |
Blood-Brain Barrier Penetration | Yes |
Toxicity Risk | Low (with exceptions) |
Mutagenicity Risk | Moderate |
Properties
CAS No. |
510755-21-2 |
---|---|
Molecular Formula |
C21H22FN3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C21H22FN3/c22-17-9-7-16(8-10-17)20-15-21(18-5-1-2-6-19(18)24-20)23-11-14-25-12-3-4-13-25/h1-2,5-10,15H,3-4,11-14H2,(H,23,24) |
InChI Key |
WEJCHZANPAURGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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